molecular formula C28H20N4O6S B11534694 4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate

4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11534694
M. Wt: 540.5 g/mol
InChI Key: ULXSAYRYPYRBCM-ZIESHWKISA-N
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Description

4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound that features a nitro group, a phenylformamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of condensation reactions to attach the phenylformamido and thiophene groups. The final step often involves esterification to form the benzoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylformamido and thiophene groups can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL ACETATE
  • 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL PROPIONATE

Uniqueness

Compared to similar compounds, 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific ester group (benzoate), which can influence its solubility, reactivity, and biological activity

Properties

Molecular Formula

C28H20N4O6S

Molecular Weight

540.5 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-4-nitrophenyl] benzoate

InChI

InChI=1S/C28H20N4O6S/c33-26(19-8-3-1-4-9-19)30-24(17-23-12-7-15-39-23)27(34)31-29-18-21-16-22(32(36)37)13-14-25(21)38-28(35)20-10-5-2-6-11-20/h1-18H,(H,30,33)(H,31,34)/b24-17+,29-18+

InChI Key

ULXSAYRYPYRBCM-ZIESHWKISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4

Origin of Product

United States

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